Ethenyl dec-2-enoate
Description
Ethenyl dec-2-enoate is an unsaturated ester characterized by an ethenyl (vinyl) group attached to the oxygen atom of dec-2-enoic acid, a 10-carbon chain with a double bond at the second position. While direct references to this compound are absent in the provided evidence, analogous compounds such as vinyl acetate (ethenyl acetate) and ethyl decanoate (a saturated ester) offer structural and functional parallels. Ethenyl esters are pivotal in polymer chemistry and organic synthesis due to their reactivity, particularly in radical-initiated polymerization and cycloaddition reactions . The absence of explicit data on this compound necessitates extrapolation from structurally related compounds, as discussed below.
Properties
CAS No. |
25103-22-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethenyl dec-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4,10-11H,2-3,5-9H2,1H3 |
InChI Key |
DPWAODQLQROODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(=O)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl dec-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of vinyl alcohol with dec-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Addition Reactions
The α,β-unsaturated system facilitates electrophilic and nucleophilic additions:
Hydrogen Addition
-
H-atom addition dominates below 1200 K, forming saturated esters via radical mechanisms .
-
Kinetic preference : H-addition to the C=C bond shows lower activation energy compared to OH-addition at temperatures <900 K .
Hydroxyl Addition
-
OH radicals preferentially add to the β-carbon at 800–1200 K, producing hydroxylated intermediates .
-
Competing pathways:
Catalytic Hydrogenation
-
Using Fe(TCP)Cl catalysts under toluene/H₂O biphasic conditions (80°C), selective hydrogenation of the double bond occurs with >90% yield .
Oxidation
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, though specific yields for ethenyl derivatives require further validation .
-
Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions cleave the double bond, yielding carboxylic acid derivatives .
Reduction
-
Ester Group : LiAlH₄ reduces the ester to a primary alcohol (e.g., dec-2-en-1-ol) .
-
Double Bond : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, producing ethyl decanoate derivatives .
Substitution and Polymerization
Nucleophilic Substitution
-
The ethenyl group enhances electrophilicity at the β-carbon, enabling Michael additions with amines or thiols . Example:
Polymerization
-
Radical-initiated polymerization forms poly(ethenyl dec-2-enoate), though detailed kinetic data remain unpublished. Industrial applications suggest potential in coatings .
Thermal Decomposition
Pyrolysis studies (600–1500 K) reveal:
Scientific Research Applications
Ethenyl dec-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Biological Studies: Researchers explore its potential as a precursor for bioactive compounds that may have pharmaceutical applications.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ethenyl dec-2-enoate exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The ester functional group can participate in various chemical transformations, influencing the reactivity and properties of the resulting compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vinyl Acetate (Ethenyl Acetate)
- Structure : CH₃COOCH=CH₂ (ethenyl ester of acetic acid).
- Synthesis : Industrially produced via catalytic acetoxylation of ethylene or esterification of acetic acid with acetylene .
- Applications: A key monomer for polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .
- Reactivity: Undergoes radical polymerization and participates in Diels-Alder reactions. Unlike ethenyl dec-2-enoate, its shorter chain length limits hydrophobic interactions.
Ethyl Decanoate (Ethyl Caprate)
- Structure: CH₃(CH₂)₈COOCH₂CH₃ (saturated ethyl ester of decanoic acid).
- Properties: Boiling point 243–245°C, used as a flavoring agent (fruity, waxy notes) and in biodiesel production .
- Comparison: The saturated nature of ethyl decanoate reduces reactivity compared to this compound, which has a conjugated double bond system. This difference impacts applications in photochemistry and polymer science.
4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol)
- Structure : A stilbene derivative with ethenyl-linked aromatic rings.
- Applications : Pharmacological research (antioxidant, anti-inflammatory) and synthetic precursor in fine chemicals .
- Key Difference: The ethenyl group in oxyresveratrol facilitates π-π stacking and isomerization, enabling photophysical applications absent in aliphatic esters like this compound .
2-[2-(2-Vinylphenyl)ethenyl]furan (1a)
- Structure : Ethenyl-bridged furan and vinylphenyl moieties.
- Synthesis : Prepared via Wittig reaction, highlighting the utility of ethenyl groups in constructing conjugated systems .
- Relevance: Demonstrates how ethenyl groups enhance conjugation and electronic properties, a feature critical for materials science but less explored in aliphatic esters like this compound.
Data Table: Key Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
